

# Synthesis of N6-Propionyl-L-lysine: A Detailed Protocol for Researchers

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| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N6-Propionyl-L-lysine |           |
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#### For Immediate Release

This application note provides a comprehensive protocol for the chemical synthesis of **N6-Propionyl-L-lysine**, a modified amino acid of significant interest to researchers in epigenetics, drug development, and protein biochemistry. This document outlines a detailed, three-step synthetic pathway, including reaction conditions, purification methods, and characterization data.

**N6-Propionyl-L-lysine** is a derivative of the essential amino acid L-lysine where the epsilon-amino group is acylated with a propionyl group. This modification is a naturally occurring post-translational modification (PTM) on proteins, particularly histones, and plays a crucial role in the regulation of gene expression and other cellular processes.[1][2][3] The availability of a robust synthesis protocol for **N6-Propionyl-L-lysine** is therefore essential for researchers studying the biological implications of this modification.

## **Chemical and Physical Data**



| Property         | Value                    |
|------------------|--------------------------|
| Chemical Formula | C9H18N2O3                |
| Molecular Weight | 202.25 g/mol             |
| CAS Number       | 1974-17-0                |
| Appearance       | White to off-white solid |
| Solubility       | Soluble in water         |

### **Experimental Protocol**

The synthesis of **N6-Propionyl-L-lysine** is achieved through a three-step process:

- Protection of the  $\alpha$ -amino group of L-lysine: The  $\alpha$ -amino group is protected using a tert-butyloxycarbonyl (Boc) group to ensure selective propionylation of the  $\epsilon$ -amino group.
- Propionylation of the ε-amino group: The Nε-amino group of the Boc-protected lysine is then acylated using propionic anhydride.
- Deprotection of the α-amino group: The Boc protecting group is removed under acidic conditions to yield the final product, N6-Propionyl-L-lysine.

### Step 1: Synthesis of Nα-Boc-L-lysine

This initial step protects the alpha-amino group of L-lysine.

- Materials: L-lysine hydrochloride, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Sodium hydroxide (NaOH), Dioxane, Water.
- Procedure:
  - Dissolve L-lysine hydrochloride in an aqueous solution of sodium hydroxide.
  - Add a solution of Di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring vigorously at room temperature.



- Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a sodium hydroxide solution.
- Continue the reaction for 12-24 hours at room temperature.
- After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted Boc<sub>2</sub>O.
- Acidify the aqueous layer to a pH of 2-3 with a cold, dilute solution of hydrochloric acid.
- Extract the product, Nα-Boc-L-lysine, with ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

### Step 2: Synthesis of Nα-Boc-Nε-propionyl-L-lysine

This step introduces the propionyl group at the epsilon-amino position.

- Materials: Nα-Boc-L-lysine, Propionic anhydride, Triethylamine (TEA) or another suitable base, Dichloromethane (DCM) or a similar aprotic solvent.
- Procedure:
  - Dissolve Nα-Boc-L-lysine in the chosen solvent.
  - Add triethylamine to the solution to act as a base.
  - Cool the mixture in an ice bath.
  - Add propionic anhydride dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and continue stirring for 4-8 hours.
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, wash the reaction mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-propionyl-L-lysine.

# Step 3: Synthesis of N6-Propionyl-L-lysine (Final Product)

The final step is the removal of the Boc protecting group.

- Materials: Nα-Boc-Nε-propionyl-L-lysine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
  - Dissolve Nα-Boc-Nε-propionyl-L-lysine in dichloromethane.
  - Add an excess of trifluoroacetic acid to the solution at room temperature.
  - Stir the reaction mixture for 1-2 hours.
  - Monitor the deprotection by TLC.
  - Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
  - The crude product can be purified by recrystallization or ion-exchange chromatography.[4]
    [5][6]

#### **Characterization Data**

The final product, **N6-Propionyl-L-lysine**, should be characterized to confirm its identity and purity.



| Analysis                   | Expected Results  |
|----------------------------|---|
| <sup>1</sup> H NMR         | Peaks corresponding to the propionyl group (triplet and quartet), lysine backbone, and side chain protons.                              |
| <sup>13</sup> C NMR        | Resonances for the carbonyl carbons of the carboxyl and propionyl groups, as well as the carbons of the lysine backbone and side chain. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of N6-Propionyl-L-lysine $([M+H]^+ \approx 203.13 \text{ m/z}).$              |
| Purity (HPLC)              | >95%  |

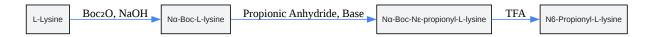
## **Applications and Signaling Pathways**

**N6-Propionyl-L-lysine** is a vital tool for studying the biological role of lysine propionylation, a key post-translational modification.

- Epigenetics and Gene Regulation: Lysine propionylation on histones is a recently discovered epigenetic mark.[1][2] It is thought to neutralize the positive charge of lysine residues, which may lead to a more open chromatin structure and influence gene transcription.[1] The availability of synthetic N6-Propionyl-L-lysine allows for its incorporation into synthetic histone peptides, which can be used in biochemical and structural studies to understand how this modification is "read" by other proteins to regulate gene expression.
- Enzyme Regulation: Propionylation of lysine residues can modulate the activity of metabolic enzymes. By incorporating N6-Propionyl-L-lysine into peptides or using it in cell-based assays, researchers can investigate the specific effects of this modification on enzyme kinetics and cellular metabolism.
- Drug Development: As a component of modified peptides and proteins, N6-Propionyl-Llysine can be used to develop novel therapeutics. Modifying the acylation state of lysine residues can alter the stability, conformation, and biological activity of peptides and proteins, offering a strategy for designing drugs with improved pharmacological properties.



# **Experimental Workflows and Diagrams Synthesis Workflow**

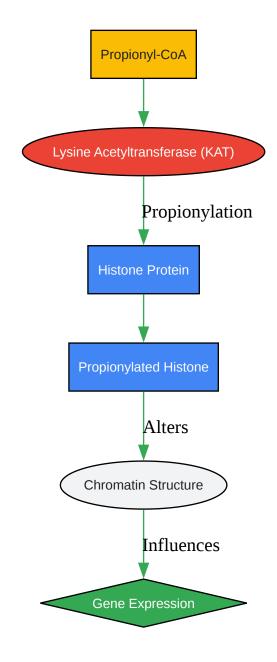


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Caption: Chemical synthesis workflow for N6-Propionyl-L-lysine.

## **Role in Epigenetic Regulation**





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